

SU-8 for fabricating optical waveguides

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An Application Note and Protocol for the Fabrication of Optical Waveguides Using SU-8 Photoresist

Introduction

SU-8, an epoxy-based negative photoresist, has become a prominent material in microfabrication, particularly for creating high-aspect-ratio structures. Its excellent optical properties, including high transparency in the visible and near-infrared spectra, coupled with its mechanical and chemical stability, make it an ideal candidate for fabricating optical waveguides.[1][2] This application note provides a detailed protocol for researchers, scientists, and drug development professionals on the fabrication of SU-8 optical waveguides, with a focus on applications in biosensing.[3][4]

SU-8's versatility allows for the creation of various waveguide structures through standard photolithography techniques.[5] The process involves spin coating the resist onto a substrate, followed by baking, UV exposure to define the waveguide pattern, a post-exposure bake to cross-link the polymer, and finally, development to remove the unexposed resist.[1][6] The refractive index of the final SU-8 structure can be influenced by processing parameters, allowing for some tunability.[7][8]

Key Optical and Material Properties of SU-8

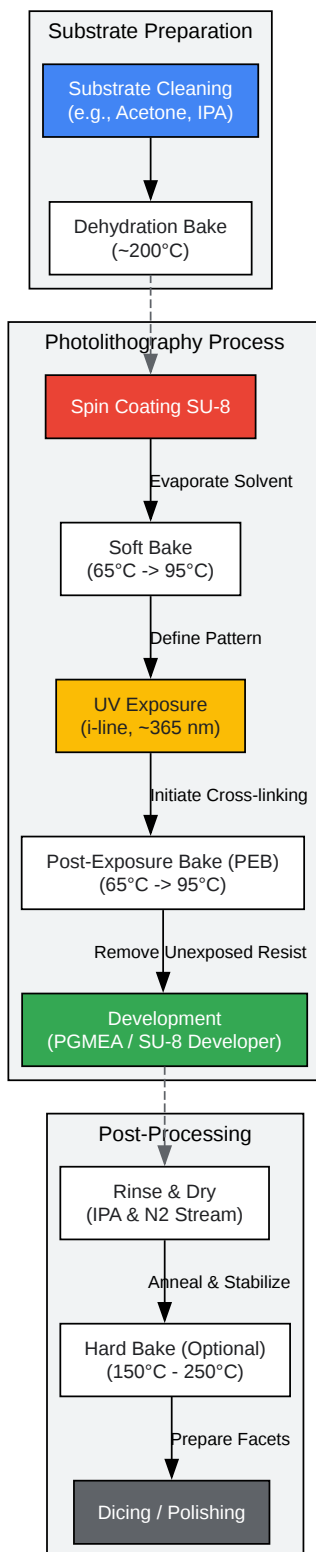
The optical characteristics of SU-8 are critical for its function as a waveguide material. It is highly transparent for wavelengths greater than 400 nm.[2][9] Its refractive index and low propagation loss are key performance indicators.

| Property | Value | Wavelength | Source |
|-----------------------|-----------------------|----------------------|---|
| Refractive Index | ~1.57 | 1300 nm | [2] [9] |
| ~1.575 | Not Specified | [10] | |
| 1.586 | 975 nm | [11] | |
| 1.593 ± 0.001 | 633 nm | [11] | |
| 1.603 ± 0.001 | 532 nm | [11] | |
| Transparency | Optically transparent | > 400 nm | [2] [9] |
| Relative Permittivity | 3.14 | Ka band | [12] |
| Loss Tangent | 0.05 | Ka band | [12] |

General Fabrication Workflow

The fabrication of SU-8 optical waveguides follows a standard photolithography process. The key stages are substrate preparation, SU-8 coating, baking, UV exposure to define the waveguide, post-exposure baking to crosslink the polymer, and finally, development to reveal the structure.

General SU-8 Waveguide Fabrication Workflow



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Caption: A flowchart of the standard SU-8 photolithography process for waveguides.

Detailed Experimental Protocols

The following protocols provide detailed steps for fabricating SU-8 optical waveguides. Parameters may need to be optimized based on the specific SU-8 formulation, desired thickness, and available equipment.

Protocol 1: Substrate Preparation

A clean and dehydrated substrate surface is crucial for good adhesion of the SU-8 film.

- **Solvent Cleaning:** Ultrasonically clean the substrate for 5 minutes in acetone, followed by a 1-minute soak in methanol.[\[13\]](#)
- **Rinsing:** Rinse the substrate thoroughly with isopropyl alcohol (IPA).[\[13\]](#)
- **Drying:** Dry the substrate using a stream of nitrogen gas.[\[13\]](#)
- **Dehydration Bake:** Bake the substrate on a hot plate at 200°C for at least 5 minutes to remove any residual moisture.[\[13\]](#)[\[14\]](#) For thicker SU-8 layers ($\geq 50\text{ }\mu\text{m}$), it is recommended to allow the substrate to cool slowly.[\[15\]](#)
- **Adhesion Promoter (Optional):** For certain substrates, an adhesion promoter like Omnicoat may be applied.
- **Plasma Treatment (Optional):** An O₂ plasma treatment can be performed to further improve the adhesion of SU-8 to the substrate.[\[9\]](#)

Protocol 2: Spin Coating SU-8

The thickness of the SU-8 layer is primarily determined by the viscosity of the resist and the spin speed.[\[16\]](#)

- **Dispense:** Place the prepared substrate on the spin coater chuck. Dispense approximately 1 ml of SU-8 per inch of substrate diameter onto the center of the substrate.[\[6\]](#)[\[13\]](#)
- **Spread Cycle:** Ramp the spinner to 500 rpm with an acceleration of 100 rpm/s. Hold for 5-10 seconds to allow the resist to spread across the substrate.[\[13\]](#)[\[17\]](#)

- Spin Cycle: Ramp to the final spin speed (see table below) with an acceleration of 300 rpm/s and hold for 30-60 seconds.[\[6\]](#)[\[13\]](#)

| SU-8 Formulation | Target Thickness (μm) | Spin Speed (rpm) | Source |
|--------------------|-----------------------|--|----------------------|
| SU-8 3005 | 5 | 3000 | [9] |
| SU-8 25 | 40 | Not Specified, determined experimentally | [1] |
| Modified SU-8 2100 | 0.6 | Not specified, viscosity reduced first | [14] |

Protocol 3: Soft Bake (Pre-Exposure Bake)

The soft bake step removes the solvent from the SU-8 film. A two-step process is recommended to minimize stress and ensure a uniform film.[\[15\]](#)[\[17\]](#)

- Place the wafer on a leveled hotplate at 65°C. The baking time depends on the film thickness (see table below).
- Ramp the hotplate temperature to 95°C and hold for the specified time.[\[15\]](#)
- After the bake, turn off the hotplate and allow the substrate to cool slowly to room temperature, especially for films thicker than 50 μm to avoid thermal stress and cracking.[\[15\]](#)[\[18\]](#)

| SU-8 Formulation | Thickness (μm) | Bake at 65°C (min) | Bake at 95°C (min) | Source |
|------------------|----------------|--------------------|--------------------|-----------------------------------|
| SU-8 3005 | 5 | 2 | 5 | [19] (BYU Recipe) |
| SU-8 2015 | 15 | 3 | 7 | [17] |
| SU-8 25/50 | 25-50 | 5 | 15-30 | [19] |
| SU-8 3050 | 100 | 10 | 30 | [12] |

Protocol 4: UV Exposure

This step defines the waveguide pattern in the SU-8 resist. The exposure dose is a critical parameter.

- **Equipment:** Use a mask aligner with a UV source, preferably i-line (365 nm).[6]
- **Mask Contact:** Ensure good contact between the photomask and the resist layer. For thick resists, a hard contact mode is recommended.
- **Exposure Dose:** The required energy dose depends on the film thickness. For a 600 μm thick waveguide, an energy dose from a 500 W mercury lamp (3.5 mW/cm²) for 205 seconds may be used.[20] For thinner films, the dose will be significantly lower.
- **Filtering:** To improve the sidewall profile, a 360 nm long-pass filter can be used to block shorter wavelengths. This may require increasing the exposure time by 20-40%.[13]

Protocol 5: Post-Exposure Bake (PEB)

PEB is a crucial step that thermally activates the cross-linking of the SU-8 initiated during exposure.[6]

- Place the exposed substrate on a leveled hotplate at 65°C.
- Ramp the temperature to 95°C. Refer to the table in the Soft Bake section for recommended times, as PEB times are often similar.
- Allow the substrate to cool down slowly to room temperature to prevent stress-induced cracking.[15] Ramping the temperature down is highly recommended.[18]

Protocol 6: Development

The development process removes the unexposed SU-8, leaving the desired waveguide structures.

- **Developer:** Immerse the substrate in a bath of SU-8 Developer or PGMEA.[1][13]

- Agitation: Gentle agitation is recommended to aid the development process, especially for high-aspect-ratio structures.[\[17\]](#) Development time varies with thickness; for a 5 μm film, 1-2 minutes is typical, while thicker films require longer.
- Rinse: After development, rinse the substrate with fresh IPA for approximately 30 seconds. [\[13\]](#) A whitish film indicates incomplete development; if this occurs, return the substrate to the developer bath for another 1-2 minutes and repeat the rinse.[\[13\]](#)
- Dry: Dry the substrate with a stream of nitrogen.[\[13\]](#)

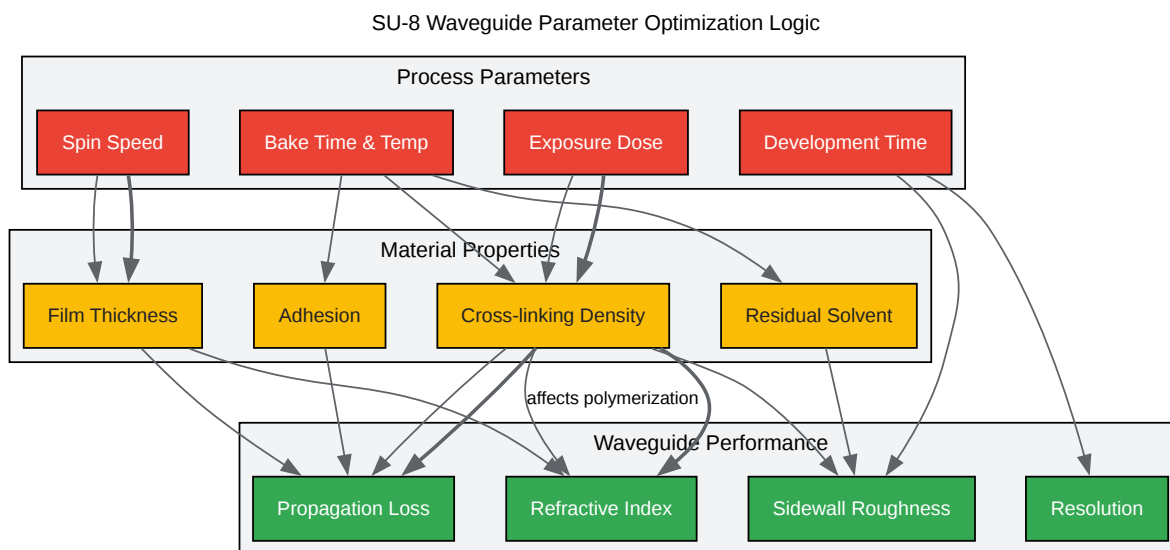
Protocol 7: Hard Bake (Optional)

A final hard bake can be performed to further cross-link the SU-8, improving its mechanical and chemical stability.

- Baking: Bake the substrate on a hotplate or in a convection oven at a temperature between 150°C and 250°C for 5 to 60 minutes.[\[15\]](#)[\[17\]](#)
- Ramping: It is crucial to ramp the temperature up from room temperature and then ramp it back down slowly to prevent thermal shock.[\[15\]](#)

Parameter Relationships and Optimization

The final properties of the SU-8 waveguide are highly dependent on the interplay between various fabrication parameters. Understanding these relationships is key to optimizing the process for a specific application.



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Caption: Key process parameters and their influence on final waveguide properties.

Performance and Characterization

The performance of fabricated waveguides is typically characterized by their propagation loss, measured in dB/cm. The cut-back method is a common technique for this measurement, where the optical loss is measured for waveguides of different lengths.[9]

| Waveguide Type | Wavelength (nm) | Propagation Loss (dB/cm) | Source |
|---------------------|-----------------|--------------------------|--------|
| Single-mode tapered | 1300 | 1.03 ± 0.19 | [9] |
| Multimode | 800 - 1100 | ~0.5 | [1] |
| Multimode | 1300 | ~0.5 | [1] |
| Multimode | 1550 | ~3 | [1] |
| Single-mode (DLW) | 633 | 4.38 ± 0.55 | [14] |
| Multimode (DLW) | 633 | 6.40 ± 0.3 | [14] |
| Buried Multimode | 850 | 1.96 | [20] |
| Buried Multimode | 1310 | 1.32 | [20] |
| Buried Multimode | 1550 | 1.39 | [20] |
| Proton Beam Written | 632.8 | 0.19 ± 0.03 | [21] |
| On-Glass | 532 | ~0.6 | [22] |

High insertion loss can occur due to surface roughness at the waveguide facets, which can be improved by polishing or cleaving the samples instead of dicing.[9]

Application in Biosensing

SU-8 waveguides are highly suitable for biosensing applications, often utilizing the evanescent field that extends from the waveguide core into the surrounding medium.[2] Changes in the refractive index at the waveguide surface, caused by the binding of target molecules, can be detected as a change in the output light intensity.

The surface of SU-8 can be functionalized with antibodies to specifically capture target analytes, such as bacteria or proteins.[2] For example, SU-8 waveguides have been used to detect *E. coli* at concentrations as low as 10^2 CFU/mL.[2] They have also been integrated into Mach-Zehnder interferometer (MZI) setups to detect immunoreactions with sensitivities in the ng/mL range.[4]

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References

- 1. ris.utwente.nl [ris.utwente.nl]
- 2. mdpi.com [mdpi.com]
- 3. spiedigitallibrary.org [spiedigitallibrary.org]
- 4. Biocompatibility of SU-8 and Its Biomedical Device Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SU-8 mold lithography - Elveflow [elveflow.com]
- 6. cores.arizona.edu [cores.arizona.edu]
- 7. Refractive index modification of SU-8 polymer based waveguide via fabrication parameters | Semantic Scholar [semanticscholar.org]
- 8. Refractive index modification of SU-8 polymer based waveguide via fabrication parameters | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 9. mdpi.com [mdpi.com]
- 10. Design and fabrication of SU-8 polymer arrayed waveguide gratings based on flexible PDMS substrates [opg.optica.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of SU-8 Material Based on Substrate Integrated Waveguide Cavities | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 13. cns1.rc.fas.harvard.edu [cns1.rc.fas.harvard.edu]
- 14. OPG [opg.optica.org]
- 15. cnfusers.cornell.edu [cnfusers.cornell.edu]
- 16. SU-8 photolithography: Spin-coating - Elveflow [elveflow.com]
- 17. microresist.de [microresist.de]
- 18. MEMScyclopedia - free MEMS encyclopedia [memscyclopedia.org]
- 19. cleanroom.byu.edu [cleanroom.byu.edu]

- 20. Experimental assessment of SU-8 optical waveguides buried in plastic substrate for optical interconnections [opg.optica.org]
- 21. researchgate.net [researchgate.net]
- 22. On-Glass Integrated SU-8 Waveguide and Amorphous Silicon Photosensor for On-Chip Detection of Biomolecules: Feasibility Study on Hemoglobin Sensing - PMC [pmc.ncbi.nlm.nih.gov]
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